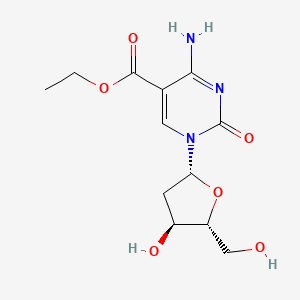
5-Ethoxycarbonyl-2'-deoxycytidine
Vue d'ensemble
Description
5-Ethoxycarbonyl-2’-deoxycytidine is a chemical compound with the molecular formula C12H17N3O6 and a molecular weight of 299.28 g/mol. It is a derivative of deoxycytidine, which is a component of deoxyribonucleic acid (DNA). Deoxycytidine is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position .
Synthesis Analysis
The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine and its analogs involves the use of suitably-protected 3 - O-cyanoethylphosphoramidite reagents (CEP) and the 5 -O-triphosphate reagents (TPP). The key step in the syntheses is a mild, palladium(0)-catalyzed carboxyamidation of an unprotected 5-iodo-cytidine .Chemical Reactions Analysis
5-Ethoxycarbonyl-2’-deoxycytidine can be used as a replacement for BrdU (5-Bromo-2’-deoxyuridine) to measure de novo DNA synthesis during the S-phase of the cell cycle. It is cell-permeable and incorporates into replicating DNA instead of its natural analog thymidine .Applications De Recherche Scientifique
Synthesis and DNA Incorporation
- 5-Ethoxycarbonyl-2'-deoxycytidine, as a derivative of cytosine, is used in the synthesis of DNA oligonucleotides. Dai and He (2011) discuss the syntheses of DNA oligos containing modified cytosine bases, such as 5-formyl- and 5-carboxyl-dC, which are potential oxidation products of 5-hydroxymethylcytosine (5-hmC) in DNA (Dai & He, 2011).
DNA Methylation and Cancer Research
- The cytosine analog 5-aza-2'-deoxycytidine is known for its clinical applications in reactivating genes silenced by DNA methylation, particularly in the context of cancer treatment. Jackson-Grusby et al. (1997) discuss its role in maintaining tumor suppressor gene expression (Jackson-Grusby et al., 1997).
Detection of DNA Damage
- The comet assay, a sensitive method for detecting DNA damage in individual cells, utilizes 5-aza-2'-deoxycytidine (5-aza-CdR) to study DNA damage induction, as explored by Liao, McNutt, and Zhu (2009) (Liao, McNutt, & Zhu, 2009).
Epigenetic Studies
- 5-Ethoxycarbonyl-2'-deoxycytidine is used in epigenetic studies for understanding DNA demethylation mechanisms. Liu et al. (2013) have developed methods for measuring various oxidized pyrimidine nucleosides, which are important in active DNA cytosine demethylation (Liu et al., 2013).
Propriétés
IUPAC Name |
ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxycarbonyl-2'-deoxycytidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
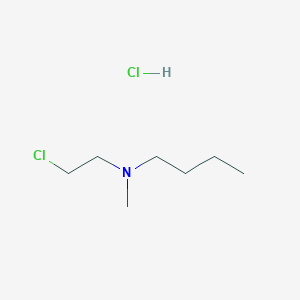


![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
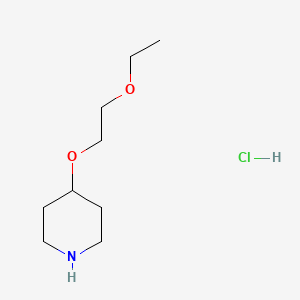

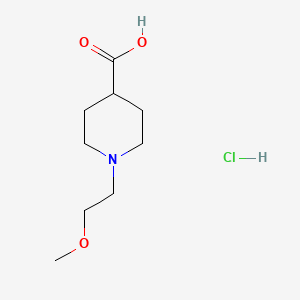
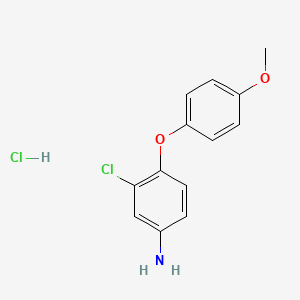




![5-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1419743.png)